molecular formula C7H12F3NO B1423303 3-Methoxy-3-(trifluoromethyl)piperidine CAS No. 1354959-91-3

3-Methoxy-3-(trifluoromethyl)piperidine

Katalognummer: B1423303
CAS-Nummer: 1354959-91-3
Molekulargewicht: 183.17 g/mol
InChI-Schlüssel: LGGDFUKWSHPKQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-3-(trifluoromethyl)piperidine (CAS 1354959-91-3) is a versatile piperidine-based building block of significant interest in medicinal chemistry and drug discovery. The compound features a methoxy group and a trifluoromethyl (CF3) group attached to the same carbon atom of the piperidine ring, creating a sterically defined and electron-deficient center. This specific structure makes it a valuable scaffold for the synthesis of more complex, biologically active molecules. The incorporation of the trifluoromethyl group is a well-established strategy in modern drug design. This functional group is known to enhance key properties of drug candidates, including metabolic stability, membrane permeability, and binding affinity to target proteins, due to its high electronegativity and lipophilicity . Compounds containing the CF3 group are prevalent in a wide range of FDA-approved pharmaceuticals, underscoring the value of this reagent in research . As a key intermediate, 3-Methoxy-3-(trifluoromethyl)piperidine can be utilized in the development of potential therapeutics targeting the central nervous system, and it may serve as a critical precursor in the synthesis of ligands for various receptors . The compound is supplied as a solid and has a documented purity of 97% . This product is intended for research applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

CAS-Nummer

1354959-91-3

Molekularformel

C7H12F3NO

Molekulargewicht

183.17 g/mol

IUPAC-Name

3-methoxy-3-(trifluoromethyl)piperidine

InChI

InChI=1S/C7H12F3NO/c1-12-6(7(8,9)10)3-2-4-11-5-6/h11H,2-5H2,1H3

InChI-Schlüssel

LGGDFUKWSHPKQJ-UHFFFAOYSA-N

SMILES

COC1(CCCNC1)C(F)(F)F

Kanonische SMILES

COC1(CCCNC1)C(F)(F)F

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Trifluoromethyl Group: The –CF₃ group in 3-Methoxy-3-(trifluoromethyl)piperidine increases lipophilicity and metabolic resistance compared to non-fluorinated analogs (e.g., 3-(3-Methoxyphenyl)piperidine) .
  • Methoxy Group : The 3-OCH₃ group balances lipophilicity with moderate polarity, improving solubility compared to purely aromatic derivatives (e.g., 1-(3-Trifluoromethylphenyl)piperidine) .
  • Ring Flexibility : Piperidine derivatives exhibit conformational flexibility, enabling better target binding than rigid pyridine analogs .

Vorbereitungsmethoden

Direct Fluorination of Piperidine Carboxylic Acids

One of the primary methods to prepare trifluoromethyl-substituted piperidines, including 3-(trifluoromethyl)piperidines, involves fluorination of piperidine carboxylic acid derivatives using sulfur tetrafluoride (SF4) in the presence of anhydrous hydrofluoric acid and trichloromethane as solvents.

Typical procedure (from patent CN102603611B):

  • Reactants: Nipecotic acid or substituted piperidine carboxylic acids.
  • Solvent system: Mixed solvent of trichloromethane and anhydrous hydrofluoric acid.
  • Reagent: Sulfur tetrafluoride (SF4).
  • Conditions: Reaction carried out in a 1L stainless steel autoclave (316L material), stirring and heating between 65°C to 150°C for 3-4 hours.
  • Workup: After reaction, by-products such as thionyl difluoride and unreacted SF4 are absorbed in alkali liquor. The reaction mixture is neutralized to pH 10 with sodium hydroxide, followed by extraction with chloroform or dichloromethane.
  • Yield: Product yields range from 54.5% to over 80% depending on substrate and conditions.
  • Purity: Product purity after distillation typically exceeds 95%.

Example data from embodiments:

Embodiment Substrate Temp (°C) Reaction Time (h) Product Yield (%) Product Purity (%)
4 Nipecotic acid 105 3 77.9 96.2
5 Nipecotic acid 95 4 80.6 97.2
6 Pipecolic acid 65 3 54.5 98.9
8 Chloro-2-piperidine carboxylic acid 95 3 60.5 96.3
9 4-Piperidine carboxylic acid 150 3 74.6 95.2

This method is robust for introducing trifluoromethyl groups onto the piperidine ring, and can be adapted for various substituted piperidines.

Grignard Reaction Followed by Functional Group Transformations

Another synthetic route involves the use of Grignard reagents to introduce aryl or alkoxy substituents onto a piperidone intermediate, followed by further functional group manipulations to yield substituted piperidines.

General steps (adapted from WO2019165981A1 and US7790898B2):

  • Grignard Addition:

    • N-protected 3-piperidone is reacted with a trifluoromethyl-containing Grignard reagent or an aryl magnesium halide bearing methoxy groups.
    • Conditions: Typically performed in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at 0–5°C.
  • Hydroxyl Elimination:

    • The 3-hydroxy intermediate undergoes elimination to form an unsaturated intermediate.
  • Hydrogenation:

    • Catalytic hydrogenation using a transition metal catalyst converts the unsaturated intermediate to the saturated piperidine derivative.
  • Deprotection and Resolution:

    • Removal of protecting groups yields racemic or enantiomerically enriched 3-substituted piperidines.
    • Chiral resolution may be performed using acidic resolving agents to obtain optically pure compounds.
  • Methoxylation:

    • Methoxy substituents can be introduced via nucleophilic substitution or by using methoxy-substituted aryl reagents in the Grignard step.

Advantages:

  • Allows introduction of diverse substituents at the 3-position.
  • Facilitates stereochemical control through chiral resolution.

Limitations:

  • Multi-step process requiring careful control of reaction conditions.
  • Use of protecting groups and chiral resolution increases complexity.

Specific Preparation of 3-Methoxy-3-(trifluoromethyl)piperidine

While direct literature on the exact preparation of 3-methoxy-3-(trifluoromethyl)piperidine is limited, combining the above strategies is feasible:

  • Starting from 3-piperidone, a trifluoromethyl group can be introduced via fluorination or via trifluoromethyl-containing Grignard reagents.
  • The methoxy group can be introduced either by using methoxy-substituted reagents or by nucleophilic substitution on a suitable intermediate.
  • Purification typically involves distillation and chromatographic techniques to achieve high purity.

Summary Table of Preparation Methods

Method Key Reactants/Intermediates Conditions Yield Range (%) Purity (%) Notes
Sulfur tetrafluoride fluorination Piperidine carboxylic acids + SF4 + HF 65–150°C, 3–4 h, autoclave 54.5 – 80.6 >95 Direct trifluoromethylation, scalable
Grignard reaction + hydrogenation N-protected 3-piperidone + Grignard reagent 0–5°C (Grignard), then catalytic hydrogenation 70–90 (varies) >90 Multi-step, stereoselective possible
Combination approach 3-piperidone derivatives with methoxy and trifluoromethyl groups Multi-step, various solvents and catalysts Variable >95 Tailored synthesis for 3-methoxy-3-trifluoromethyl derivatives

Research Findings and Considerations

  • The fluorination method using sulfur tetrafluoride is industrially relevant due to relatively high yields and straightforward workup.
  • The Grignard-based synthesis allows for structural diversity and stereochemical control, useful in pharmaceutical development.
  • Purification by distillation and chromatographic methods is essential to achieve high purity (>95%) required for research and application.
  • Safety considerations are critical due to the use of hazardous reagents such as sulfur tetrafluoride and anhydrous hydrofluoric acid.
  • Reaction parameters such as temperature, solvent ratios, and reaction time significantly influence yield and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-3-(trifluoromethyl)piperidine to ensure high yield and purity?

  • Methodology : Catalytic methods, such as iridium-catalyzed ring-opening reactions, are promising for introducing trifluoromethyl and methoxy groups (as demonstrated in structurally similar piperidine derivatives) . Key factors include inert atmosphere (N₂/Ar), controlled temperature (e.g., 0–25°C), and purification via column chromatography or recrystallization. Monitor reaction progress using TLC or HPLC.

Q. How can structural confirmation of 3-Methoxy-3-(trifluoromethyl)piperidine be achieved post-synthesis?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example:

  • ¹H NMR : Peaks at δ 3.3–3.7 ppm (methoxy protons) and δ 2.5–3.2 ppm (piperidine ring protons).
  • ¹⁹F NMR : A singlet near δ -60 ppm for the -CF₃ group .
    Cross-validate with computational simulations (e.g., DFT) for bond angles and electronic environments .

Q. What safety protocols are critical for handling 3-Methoxy-3-(trifluoromethyl)piperidine in the laboratory?

  • Methodology :

  • PPE : Nitrile gloves, EN 166-certified goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust.
  • Storage : 2–8°C in airtight containers, away from incompatible materials (e.g., strong oxidizers) .
  • Waste Disposal : Segregate and label waste for professional hazardous chemical disposal .

Advanced Research Questions

Q. How can conflicting data on the stability of 3-Methoxy-3-(trifluoromethyl)piperidine under varying pH conditions be resolved?

  • Methodology :

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
  • Use kinetic modeling (Arrhenius equation) to predict degradation pathways.
  • Compare results with structurally analogous compounds (e.g., piperidine derivatives with electron-withdrawing groups) to identify trends .

Q. What strategies minimize by-product formation during the synthesis of 3-Methoxy-3-(trifluoromethyl)piperidine?

  • Methodology :

  • Optimize stoichiometry (e.g., 1.2 equiv of trifluoromethylating agent).
  • Introduce protecting groups (e.g., Boc for the piperidine nitrogen) to prevent undesired side reactions.
  • Use in-situ FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters in real time .

Q. How does the trifluoromethyl group influence the reactivity of 3-Methoxy-3-(trifluoromethyl)piperidine in nucleophilic substitution reactions?

  • Methodology :

  • Perform Hammett analysis to quantify electronic effects.
  • Compare reaction rates with non-fluorinated analogs (e.g., 3-Methoxy-3-methylpiperidine).
  • Use computational tools (e.g., Gaussian) to map electrostatic potential surfaces and predict regioselectivity .

Q. What analytical techniques are most effective for quantifying trace impurities in 3-Methoxy-3-(trifluoromethyl)piperidine?

  • Methodology :

  • LC-MS/MS : Detect impurities at ppb levels using a C18 column and electrospray ionization.
  • GC-MS : For volatile by-products (e.g., residual solvents).
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), accuracy (90–110%), and precision (RSD < 2%) .

Q. Can 3-Methoxy-3-(trifluoromethyl)piperidine act as a chiral ligand in asymmetric catalysis?

  • Methodology :

  • Test enantioselectivity in model reactions (e.g., asymmetric hydrogenation of ketones).
  • Compare enantiomeric excess (ee) using chiral HPLC or polarimetry.
  • Modify the piperidine scaffold (e.g., introducing bulky substituents) to enhance stereochemical control .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.